Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent

,

Journal of Labelled Compounds and Radiopharmaceuticals,

1992,

31(12),

1011-17

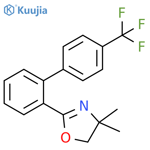

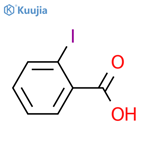

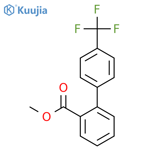

![2-[4-(trifluoromethyl)phenyl]benzoic acid structure](https://ko.kuujia.com/scimg/cas/84392-17-6x500.png)